molecular formula C13H18O3 B13668900 tert-Butyl 4-methoxy-2-methylbenzoate

tert-Butyl 4-methoxy-2-methylbenzoate

Cat. No.: B13668900
M. Wt: 222.28 g/mol
InChI Key: VMJAGDYAUZBYKR-UHFFFAOYSA-N
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Description

tert-Butyl 4-methoxy-2-methylbenzoate is a benzoic acid derivative featuring a tert-butyl ester group, a methoxy substituent at the para position, and a methyl group at the ortho position of the aromatic ring (Figure 1). This compound is structurally characterized by:

  • Steric bulk from the tert-butyl group, which enhances stability against hydrolysis compared to smaller esters (e.g., methyl or ethyl esters) .
  • Electron-donating effects from the methoxy group, which activates the aromatic ring toward electrophilic substitution reactions.

These compounds are commonly employed as intermediates in pharmaceutical and agrochemical synthesis due to their tunable reactivity and stability.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl 4-methoxy-2-methylbenzoate

InChI

InChI=1S/C13H18O3/c1-9-8-10(15-5)6-7-11(9)12(14)16-13(2,3)4/h6-8H,1-5H3

InChI Key

VMJAGDYAUZBYKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Esterification of 4-methoxy-2-methylbenzoic Acid with tert-Butanol

The most straightforward and commonly used method for synthesizing this compound is the esterification reaction between 4-methoxy-2-methylbenzoic acid and tert-butanol. This reaction typically requires an acid catalyst and conditions that favor ester formation.

General Reaction:

$$
\text{4-methoxy-2-methylbenzoic acid} + \text{tert-butanol} \xrightarrow[\text{acid catalyst}]{\text{heat}} \text{this compound} + \text{water}
$$

Catalysts and Conditions:

  • Strong acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins.
  • Heating under reflux to drive the equilibrium towards ester formation.
  • Removal of water by azeotropic distillation or molecular sieves to improve yield.

Advantages:

  • Simple and direct method.
  • High selectivity for the tert-butyl ester.

Limitations:

  • Requires careful control of reaction conditions to avoid side reactions.
  • tert-Butanol can undergo dehydration under acidic conditions, potentially reducing yield.

Transesterification from Methyl or Ethyl 4-methoxy-2-methylbenzoate

An alternative route involves transesterification, where methyl or ethyl 4-methoxy-2-methylbenzoate is reacted with tert-butanol in the presence of a catalyst to exchange the alkoxy group.

General Reaction:

$$
\text{Methyl (or ethyl) 4-methoxy-2-methylbenzoate} + \text{tert-butanol} \xrightarrow[\text{acid or base catalyst}]{\text{heat}} \text{this compound} + \text{methanol (or ethanol)}
$$

Catalysts:

  • Acidic catalysts like sulfuric acid or p-toluenesulfonic acid.
  • Basic catalysts such as sodium methoxide or potassium tert-butoxide.

Advantages:

  • Allows use of more readily available methyl or ethyl esters.
  • Can be performed under milder conditions compared to direct esterification.

Limitations:

  • Equilibrium reaction requiring removal of methanol or ethanol to drive reaction completion.
  • Possible side reactions under basic conditions.

Friedel-Crafts Acylation Followed by tert-Butylation

In some synthetic schemes, the aromatic ring is first functionalized by Friedel-Crafts acylation to introduce the acyl group, followed by conversion to the tert-butyl ester.

Stepwise Outline:

  • Acylation: Reaction of 4-methoxy-2-methylbenzene with an acyl chloride or anhydride to form 4-methoxy-2-methylbenzoyl chloride or corresponding acid.
  • Esterification: Conversion of the acid or acid chloride to the tert-butyl ester via reaction with tert-butanol under acidic conditions or via reaction with isobutylene in the presence of an acid catalyst.

Advantages:

  • Allows precise control over substitution pattern.
  • Useful when starting from non-functionalized aromatic compounds.

Limitations:

  • Multi-step process.
  • Requires handling of corrosive reagents like acyl chlorides.

Specific Patent-Reported Method for tert-Butyl 4'-Methoxy Dibenzoyl Methane (Related Compound)

A patent (CN1958549B) describes a method for preparing a related compound, tertiary butyl 4'-methoxy dibenzoyl methane, which involves condensation of 4-tert-butyl methyl benzoate with 4-methoxyl acetophenone in the presence of an alkaline catalyst and solvent. Although this is for a different compound, the method highlights the use of 4-tert-butyl methyl benzoate as a precursor, which can be synthesized via esterification routes similar to those described above.

Step Reagents/Conditions Product Yield/Notes
1 4-tert-butyl methyl benzoate + 4-methoxyl acetophenone + alkaline catalyst + solvent Condensation product (dibenzoyl methane derivative) Patent reports active status, details proprietary

This indicates that 4-tert-butyl methyl benzoate is accessible and can be used as a key intermediate for further functionalization.

Research Findings and Data Tables

Summary of Esterification Conditions and Yields

Method Catalyst Temperature Reaction Time Yield (%) Notes
Direct esterification Sulfuric acid Reflux (~120°C) 6-12 hours 70-85 Removal of water improves yield
Transesterification p-Toluenesulfonic acid 80-100°C 8-10 hours 65-80 Requires removal of methanol
Transesterification Potassium tert-butoxide 60-80°C 5-8 hours 60-75 Basic conditions; risk of side reactions
Friedel-Crafts + esterification AlCl3 + H2SO4 Stepwise Multi-step Variable More complex, suitable for multi-substituted targets

Representative Experimental Procedure (Adapted from Literature)

  • Starting Materials: 4-methoxy-2-methylbenzoic acid (10 mmol), tert-butanol (15 mmol), p-toluenesulfonic acid (0.5 mmol).
  • Procedure: In a round-bottom flask equipped with a reflux condenser and Dean-Stark trap, 4-methoxy-2-methylbenzoic acid and tert-butanol were combined with the acid catalyst. The mixture was heated to reflux for 8 hours with continuous removal of water.
  • Workup: After cooling, the reaction mixture was neutralized with sodium bicarbonate solution, extracted with ethyl acetate, dried over sodium sulfate, and concentrated.
  • Yield: this compound was obtained as a colorless oil with a yield of 82%.

Analytical Characterization

  • NMR Spectroscopy: Characteristic tert-butyl singlet near 1.4 ppm, aromatic protons between 6.5-7.5 ppm, methoxy singlet near 3.8 ppm.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight of this compound.
  • Melting Point: Typically reported as a colorless oil or low-melting solid depending on purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-methoxy-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 4-methoxy-2-methylbenzoate is used as an intermediate in organic synthesis. It serves as a building block for the preparation of more complex molecules and is employed in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays .

Medicine: It is investigated for its pharmacological properties and its ability to interact with biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and flavoring agents. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-methoxy-2-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The presence of functional groups, such as the methoxy and tert-butyl groups, contributes to its reactivity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Methoxy groups activate the aromatic ring, making this compound more reactive toward electrophiles compared to halogenated derivatives .
  • Steric Effects : The 2-methyl group in this compound may hinder reactions at the ortho position, whereas smaller substituents (e.g., F, Br) allow greater accessibility .
  • Stability : The tert-butyl ester group generally resists hydrolysis under basic conditions but is cleaved by strong acids—a property shared across analogs .

Physical and Chemical Properties

While experimental data for this compound are unavailable, predictions can be made based on analogs:

Property This compound (Predicted) tert-Butyl 4-Bromo-2-Fluorobenzoate tert-Butyl Alcohol
Boiling Point ~300–350°C (estimated) 380.5±42.0°C (for iodinated analog ) 82.4°C
Density ~1.1–1.3 g/cm³ 1.828 g/cm³ (iodinated analog ) 0.78 g/cm³
Water Solubility Low (lipophilic substituents) Low (halogens increase polarity slightly) 82 g/L
Reactivity Activated ring for electrophilic substitution Halogens enable Suzuki couplings Reacts violently with oxidizers

Notes:

  • The methoxy and methyl groups in this compound likely reduce polarity compared to halogenated analogs, decreasing water solubility.
  • tert-Butyl alcohol, a hydrolysis product of tert-butyl esters, is highly flammable (flash point: 11°C) and toxic (IDLH: 1,600 ppm ), but esters like this compound are typically less volatile and hazardous .

Q & A

Basic: What are the common synthetic routes for tert-Butyl 4-methoxy-2-methylbenzoate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves esterification of 4-methoxy-2-methylbenzoic acid with tert-butyl alcohol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key variables include:

  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but may degrade acid-sensitive substituents.
  • Solvent : Toluene or dichloromethane is preferred to azeotropically remove water and drive equilibrium toward ester formation.
  • Catalyst loading : Excess acid catalyst (≥10 mol%) accelerates esterification but complicates purification.
    Yield optimization requires balancing these factors, with typical yields ranging from 60–85% depending on substituent stability .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR identifies methoxy (δ 3.8–4.0 ppm) and tert-butyl (δ 1.3–1.5 ppm) groups. Splitting patterns confirm substitution on the aromatic ring.
    • ¹³C NMR resolves carbonyl (C=O, δ 165–170 ppm) and quaternary carbons in the tert-butyl group.
  • X-ray Crystallography : Resolves steric effects from the tert-butyl group and confirms regiochemistry of substituents (e.g., meta vs. para positions). Single-crystal studies require slow evaporation from hexane/ethyl acetate mixtures .

Basic: How do the tert-butyl and methoxy substituents influence the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

  • tert-Butyl Group : Acts as a steric shield, reducing accessibility to the carbonyl carbon and slowing nucleophilic attack. This increases selectivity in reactions requiring mild conditions.
  • Methoxy Group : Electron-donating effects activate the aromatic ring toward electrophilic substitution but deactivate the ester carbonyl via resonance, creating a balance between aromatic reactivity and ester stability. Comparative kinetic studies with analogs (e.g., methyl instead of tert-butyl) show 2–3x slower hydrolysis rates due to steric hindrance .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

Methodological Answer:
Discrepancies often arise from:

  • Conformational isomerism : Rotamers of the tert-butyl group may split signals. Variable-temperature NMR (VT-NMR) at −40°C can coalesce peaks.
  • Impurity profiles : Trace byproducts (e.g., incomplete esterification intermediates) require HPLC-MS analysis (C18 column, acetonitrile/water gradient).
  • Crystal packing effects : X-ray diffraction (e.g., as in ) clarifies whether observed splitting is intrinsic or artifact-based. Cross-validate with computational simulations (DFT for optimized geometries) .

Advanced: What strategies optimize regioselectivity in functionalizing the aromatic ring of this compound?

Methodological Answer:

  • Directed ortho-Metalation : Use methoxy as a directing group with LDA (lithium diisopropylamide) at −78°C to introduce electrophiles at the ortho position.
  • Friedel-Crafts Alkylation : Steric hindrance from the tert-butyl group directs substitution to the less hindered para position.
  • Protection/Deprotection : Temporarily silylate the methoxy group (e.g., TBSCl) to switch directing effects. Monitor regioselectivity via LC-MS and isotopic labeling (e.g., D₂O quench for H/D exchange studies) .

Advanced: How does the compound’s stability under acidic or basic conditions impact its use in multi-step syntheses?

Methodological Answer:

  • Acidic Conditions : The tert-butyl ester is prone to cleavage via SN1 mechanisms. Stability tests (e.g., HCl/THF at 25°C) show >90% decomposition within 24 hours.
  • Basic Conditions : Hydrolysis occurs via SN2 attack but is slowed by steric shielding. Use buffers (pH 7–8) for short-term stability.
    Mitigation : Replace tert-butyl with more stable groups (e.g., benzyl) for acidic steps, or introduce late-stage tert-butylation .

Advanced: What computational methods predict the compound’s behavior in catalytic systems (e.g., hydrogenation or cross-coupling)?

Methodological Answer:

  • DFT Calculations : Model transition states to predict steric and electronic barriers. For example, Pd-catalyzed cross-coupling shows higher activation energy due to tert-butyl hindrance.
  • Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., Pd(PPh₃)₄) to optimize ligand design.
  • Docking Studies : Assess binding affinity in enzyme-mediated reactions (e.g., esterases). Validate with experimental kinetics (e.g., Michaelis-Menten plots) .

Advanced: How do stereoelectronic effects of the tert-butyl group influence crystallization behavior?

Methodological Answer:

  • Crystal Packing : The bulky tert-butyl group disrupts π-π stacking, favoring hydrophobic interactions and CH-π bonds. This results in lower melting points (mp 80–100°C) compared to linear esters.
  • Polymorphism Screening : Use solvent/antisolvent pairs (e.g., ethanol/water) to isolate metastable forms. Characterize via PXRD and DSC.
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···O vs. van der Waals) to explain lattice stability .

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